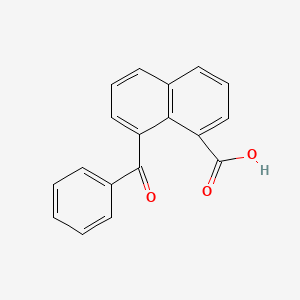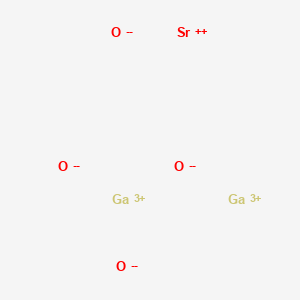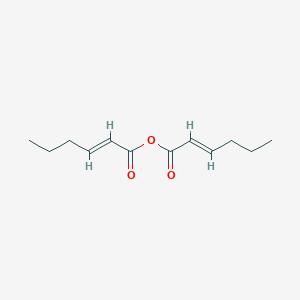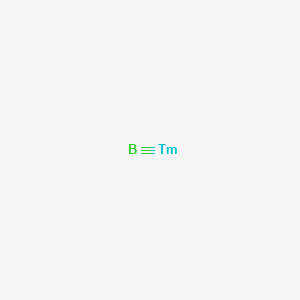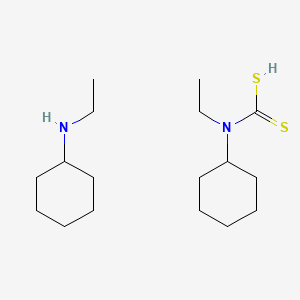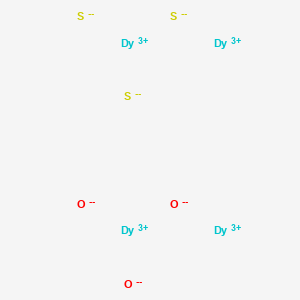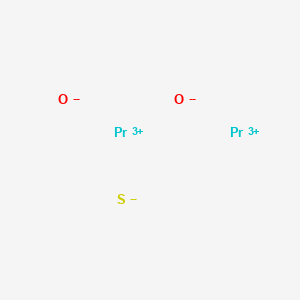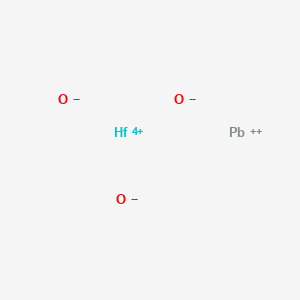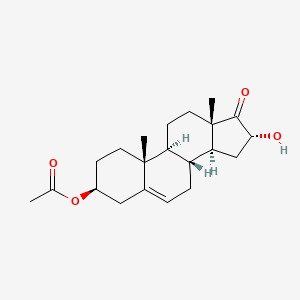
dipotassium zincate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium zincate, also known as potassium zincate, is an inorganic compound with the chemical formula ( K_2Zn(OH)_4 ). It is a zincate salt that forms when zinc oxide reacts with potassium hydroxide. This compound is commonly used in various chemical processes and has significant industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dipotassium zincate can be synthesized through the reaction of zinc oxide with potassium hydroxide in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the zinc oxide. The chemical equation for this reaction is: [ ZnO + 2KOH + 2H_2O \rightarrow K_2[Zn(OH)_4] ]
Industrial Production Methods: In industrial settings, this compound is produced by dissolving zinc oxide in a concentrated potassium hydroxide solution. The mixture is heated to facilitate the reaction, and the resulting solution is then cooled to precipitate the this compound. The precipitate is filtered, washed, and dried to obtain the final product.
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where zinc can be reduced to its metallic form or oxidized to higher oxidation states.
Substitution Reactions: It can participate in substitution reactions where the hydroxide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize zinc in this compound.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can reduce zinc to its metallic form.
Substitution Reagents: Halides or other nucleophiles can replace hydroxide ions under appropriate conditions.
Major Products Formed:
Oxidation: Zinc oxide or zinc hydroxide.
Reduction: Metallic zinc.
Substitution: Various zinc complexes depending on the substituting ligand.
Applications De Recherche Scientifique
Dipotassium zincate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of organozinc compounds.
Biology: It is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in zinc supplementation and treatment of zinc deficiency.
Industry: It is used in electroplating, as a catalyst in chemical reactions, and in the production of other zinc compounds.
Mécanisme D'action
The mechanism by which dipotassium zincate exerts its effects involves the interaction of zinc ions with various molecular targets. Zinc ions can act as cofactors for enzymes, facilitating catalytic activity. They can also interact with proteins and nucleic acids, influencing their structure and function. The hydroxide ions in this compound can participate in acid-base reactions, further modulating its activity.
Comparaison Avec Des Composés Similaires
Sodium Zincate (( Na_2Zn(OH)_4 )): Similar in structure and reactivity but uses sodium instead of potassium.
Lithium Zincate (( Li_2Zn(OH)_4 )): Another zincate salt with lithium, often used in specialized applications due to its unique properties.
Uniqueness of Dipotassium Zincate: this compound is unique due to its specific reactivity and solubility properties. The potassium ions provide distinct ionic interactions compared to sodium or lithium, influencing the compound’s behavior in chemical reactions and industrial processes.
Propriétés
Numéro CAS |
12142-31-3 |
|---|---|
Formule moléculaire |
H8K2O4Zn+2 |
Poids moléculaire |
215.6 g/mol |
Nom IUPAC |
dipotassium;zinc;tetrahydrate |
InChI |
InChI=1S/2K.4H2O.Zn/h;;4*1H2;/q2*+1;;;;; |
Clé InChI |
HUBPZSFOLLFFJT-UHFFFAOYSA-N |
SMILES |
O.O.O.O.[K+].[K+].[Zn] |
SMILES canonique |
O.O.O.O.[K+].[K+].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


